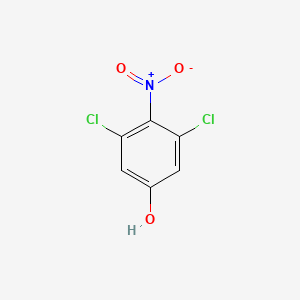
3,5-Dichloro-4-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-4-nitrophenol is a useful research compound. Its molecular formula is C6H3Cl2NO3 and its molecular weight is 208 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-dichloro-4-nitrophenol, and how can purity be maximized during purification?
The synthesis of structurally related nitrophenols (e.g., N-(3,5-dichloro-4-nitrophenyl)acetamide) involves acylation of substituted anilines under reflux with acetic anhydride and a base (e.g., pyridine) to neutralize byproducts . For this compound, nitration of 3,5-dichlorophenol could be explored using mixed acid (HNO₃/H₂SO₄), with careful control of temperature to avoid over-nitration. Purification typically involves recrystallization from ethanol or methanol, monitored by HPLC (C18 columns, 30% acetonitrile/70% water mobile phase) . Purity ≥99% can be confirmed via melting point analysis (reference: ~100–105°C for similar nitrophenols) and NMR spectroscopy .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should spectral contradictions be resolved?
Key techniques include:
- HPLC : Use reverse-phase columns (e.g., Newcrom R1) with UV detection at 254 nm for retention time comparison .
- Mass spectrometry : ESI-MS in negative ion mode to confirm molecular ion [M-H]⁻ at m/z 206.9 (calculated for C₆H₃Cl₂NO₃).
- IR spectroscopy : Look for NO₂ asymmetric stretching (~1520 cm⁻¹) and phenolic O-H (~3200 cm⁻¹). Discrepancies in spectra (e.g., unexpected C=O peaks) may indicate impurities; cross-validate with TLC (silica gel, ethyl acetate/hexane) .
Q. How does the substituent arrangement (Cl, NO₂, OH) influence the compound’s stability under varying pH and temperature?
Thermodynamic data for 3,5-dichlorophenol (ΔsubH° = 89.3 kJ/mol) suggest nitro-group addition increases polarity and reduces sublimation stability . Stability studies should:
- Test aqueous solutions at pH 4–9 (buffered) for 24–72 hours, monitoring degradation via UV-Vis (λ_max ~400 nm for nitrophenolate ion at high pH).
- Conduct thermal gravimetric analysis (TGA) up to 200°C to identify decomposition thresholds .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound derivatives?
The -OH and -NO₂ groups are strong meta-directors, while -Cl is ortho/para-directing. Computational modeling (DFT, HOMO/LUMO analysis) can predict reactivity patterns. For example, nitration of 3,5-dichlorophenol likely targets the para position to -OH due to resonance stabilization. Experimental validation via in situ NMR reaction monitoring (e.g., in DMSO-d₆) is critical .
Q. How do conflicting toxicokinetic data for nitrophenols inform risk assessment of this compound?
Studies on 4-nitrophenol show rapid dermal absorption but limited placental transfer . For this compound:
- Perform comparative in vitro assays (e.g., Caco-2 cells for intestinal absorption).
- Use deuterated analogs (e.g., 4-nitrophenol-d₄) as internal standards in LC-MS to track metabolism . Resolve contradictions by normalizing data to species-specific metabolic rates (e.g., murine vs. human liver microsomes) .
Q. What strategies resolve contradictions in reported reaction yields or spectral data for this compound?
- Reproducibility checks : Replicate syntheses using strictly anhydrous conditions (Cl groups are hydrolysis-sensitive).
- Data triangulation : Cross-reference HPLC (retention time), HRMS (exact mass), and single-crystal XRD (if crystallized) .
- Meta-analysis : Apply statistical tools (e.g., Grubbs’ test for outliers) to published datasets, noting solvent polarity effects on NMR chemical shifts .
Q. Can this compound be quantified in environmental matrices, and what are the limits of detection (LOD)?
Use EPA-compliant methods:
- Solid-phase extraction (SPE) with C18 cartridges for water samples.
- GC-ECD : Derivatize with BSTFA to trimethylsilyl ethers; LOD ≈ 0.1 ppb.
- LC-MS/MS : MRM transitions m/z 207 → 125 (Cl loss) and 207 → 89 (NO₂ loss); LOD ≈ 0.05 ppb .
Q. Methodological Notes
属性
CAS 编号 |
50590-08-4 |
|---|---|
分子式 |
C6H3Cl2NO3 |
分子量 |
208 g/mol |
IUPAC 名称 |
3,5-dichloro-4-nitrophenol |
InChI |
InChI=1S/C6H3Cl2NO3/c7-4-1-3(10)2-5(8)6(4)9(11)12/h1-2,10H |
InChI 键 |
GETDFRCRBVJZCK-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)O |
规范 SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















